[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine
Description
This compound features a pyrazole core substituted with fluorine at position 5, methyl groups at positions 1 and 3, and a propylamine chain attached via a methylene bridge at position 2. The propylamine side chain may enhance solubility and modulate pharmacokinetic properties compared to shorter or branched alkylamines .
Properties
Molecular Formula |
C9H16FN3 |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-4-5-11-6-8-7(2)12-13(3)9(8)10/h11H,4-6H2,1-3H3 |
InChI Key |
MUYZTPXWQPTYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1C)C)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of 1,3-diketone precursors with hydrazine derivatives. For example, ethyl 3-fluoroacetoacetate reacts with methylhydrazine in ethanol under reflux to yield 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate. Fluorination at the 5-position is achieved using Selectfluor® in acetonitrile at 60°C, achieving >90% regioselectivity.
Table 1: Optimization of Pyrazole Cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 85 |
| Hydrazine Equiv. | 1.2 | 92 |
Methyl Group Introduction at the 4-Position
The carboxylate intermediate undergoes decarboxylation and methylation. Treatment with LiAlH4 in tetrahydrofuran (THF) reduces the ester to a hydroxymethyl group, followed by iodination using PPh3/I2 in dichloromethane. Subsequent methylation with methylmagnesium bromide (3 equiv.) in THF at 0°C furnishes the 4-methylpyrazole derivative in 75% yield.
Propylamine Side-Chain Incorporation
The iodomethyl intermediate reacts with propylamine via nucleophilic substitution. A mixture of the iodopyrazole (1 equiv.), propylamine (5 equiv.), and K2CO3 in dimethylformamide (DMF) is heated at 80°C for 12 hours, yielding the target amine after column chromatography (SiO2, hexane/ethyl acetate 4:1). This step achieves 68% yield, with purity >95% by HPLC.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while protic solvents stabilize intermediates during cyclization. For example, substituting DMF with acetonitrile in the amination step reduces yield to 45% due to reduced solubility of the iodopyrazole intermediate.
Table 2: Solvent Screening for Amination
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 45 |
| THF | 7.5 | 32 |
Catalytic Enhancements
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Transitioning from batch to flow chemistry enhances scalability. A tubular reactor with a residence time of 30 minutes at 100°C achieves 90% conversion in the cyclization step, compared to 78% in batch mode.
Table 3: Batch vs. Flow Performance
| Metric | Batch | Flow |
|---|---|---|
| Conversion (%) | 78 | 90 |
| Throughput (kg/day) | 5.2 | 18.7 |
| Purity (%) | 95 | 97 |
Crystallization and Purification
Final purification employs antisolvent crystallization using ethanol/water (7:3). This method reduces residual propylamine to <0.1% and achieves a particle size distribution of 50–100 μm, suitable for pharmaceutical formulation.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 6.82 (s, 1H, pyrazole-H), 3.45 (t, J = 7.2 Hz, 2H, CH2NH), 2.95 (s, 3H, N-CH3), 2.35 (s, 3H, CH3), 1.55–1.48 (m, 2H, CH2), 0.92 (t, J = 7.4 Hz, 3H, CH3).
-
HRMS (ESI): m/z calcd for C9H16FN3 [M+H]+: 186.1402; found: 186.1405.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity, with retention time = 8.2 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Early routes suffered from competing fluorination at the 4-position. Introducing electron-withdrawing groups (e.g., carboxylates) prior to Selectfluor® treatment improved 5-position selectivity to 95%.
Amine Side-Chain Stability
Propylamine degradation under acidic conditions necessitated pH control during workup. Adjusting to pH 8–9 with aqueous NaHCO3 minimized decomposition, increasing yield by 22%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the fluorine atom or the pyrazole ring, resulting in defluorination or ring hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of defluorinated or hydrogenated pyrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Research Findings
- Biological Potential: Fluorinated pyrazoles with amine side chains (e.g., ) show promise in CNS disorders but require optimization to mitigate toxicity. The target compound’s propylamine chain may reduce off-target effects compared to bulkier or more polar substituents .
- Physicochemical Properties : The propylamine group’s A value (1.8) suggests favorable steric interactions for receptor binding, while fluorine enhances stability. Comparative studies with ethyl or butyl analogues could further elucidate structure-activity relationships .
Biological Activity
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom at the 5-position of the pyrazole ring and a propyl amine group, which enhances its solubility and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is CHFN, with a molecular weight of 185.24 g/mol. Its unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 185.24 g/mol |
| CAS Number | 1856040-51-1 |
Biological Activities
Research indicates that (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibits a range of biological activities:
Antileishmanial and Antimalarial Effects
This compound has shown promising antileishmanial and antimalarial effects. Studies suggest that it inhibits specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms.
Anticancer Properties
Pyrazole derivatives, including this compound, have been evaluated for their anticancer potential. They demonstrate significant inhibitory activity against various cancer cell lines. For instance, compounds structurally similar to (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine have been reported to exhibit cytotoxic effects with IC values in the micromolar range against several cancer cell types .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It interacts with enzymes and receptors involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for pathogen survival and proliferation.
- Receptor Interaction : It modulates the activity of receptors involved in inflammation and cancer progression.
- Cellular Uptake : Enhanced solubility due to the propyl amine group may facilitate better cellular uptake and bioavailability.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Anticancer Activity : A study reported that similar pyrazole compounds exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with varying IC values .
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
- Antileishmanial Activity : Research indicated that pyrazole derivatives could effectively inhibit Leishmania species growth by targeting specific metabolic pathways crucial for parasite survival.
Q & A
Q. What are the primary synthetic routes for (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine?
The compound is typically synthesized via multi-step organic reactions starting from pyrazole precursors. Common methods include:
- Nucleophilic substitution : Reacting 5-fluoro-1,3-dimethyl-1H-pyrazole with a propylamine derivative under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or THF .
- Reductive amination : Using sodium borohydride or other reducing agents to form the amine linkage .
- Alkylation : Introducing the propyl group via alkyl halides in the presence of phase-transfer catalysts .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like C-F and N-H stretches .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the reported biological activities of this compound?
Pyrazole derivatives, including this compound, exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi via membrane disruption .
- Enzyme inhibition : Potentially targeting kinases or cytochrome P450 enzymes .
- Anti-inflammatory effects : Modulating COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification .
- Catalyst screening : Transition metals (e.g., CuBr) improve alkylation efficiency .
- Temperature control : Elevated temperatures (e.g., 60–80°C) for faster kinetics but may increase side reactions .
- Scalability challenges : Industrial methods prioritize cost-effective reagents and solvent recycling .
Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?
- Fluorine’s role : Enhances lipophilicity and metabolic stability, improving membrane permeability .
- Propyl chain effects : Longer alkyl chains may increase binding affinity to hydrophobic enzyme pockets .
- Pyrazole ring rigidity : The 1,3-dimethyl groups restrict conformational flexibility, affecting target selectivity .
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent | Effect on Activity | Example Reference |
|---|---|---|
| 5-Fluoro | ↑ Metabolic stability, ↑ lipophilicity | |
| 1,3-Dimethyl | ↑ Ring rigidity, ↓ off-target binding | |
| Propylamine linker | ↑ Hydrophobic interactions |
Q. How can contradictory data in biological assays be resolved?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests) .
- Solubility issues : DMSO or cyclodextrin-based formulations improve compound dispersion .
- Off-target effects : Pair activity screens with computational docking (e.g., AutoDock Vina) to validate target specificity .
Q. What advanced techniques elucidate its mechanism of action?
- Molecular docking : Predicts binding modes to enzymes like kinases or CYP450 .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
- CRISPR-Cas9 gene editing : Identifies essential target genes in cellular models .
Methodological Considerations
Q. How to design experiments assessing stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Conduct photostability tests under ICH guidelines .
Q. What analytical methods resolve spectral data contradictions (e.g., NMR shifts)?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals .
- Dynamic light scattering (DLS) : Detects aggregation in solution affecting spectral clarity .
- Computational modeling (DFT) : Predicts NMR chemical shifts for validation .
Comparative Analysis
Q. Table 2: Key Differences from Analogous Pyrazole Derivatives
| Compound | Unique Feature | Biological Impact | Reference |
|---|---|---|---|
| 1,3-Dimethylpyrazole | No fluorine or propylamine | Lower antimicrobial activity | |
| [(4-Fluorophenyl)methyl] derivative | Aromatic fluorination | ↑ Enzyme inhibition potency | |
| 3-Aminopyrazole | Free amino group | ↑ Solubility, ↓ metabolic stability |
Data Reproducibility Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
